molecular formula C23H47NO10 B605473 amino-PEG8-t-butyl ester CAS No. 756526-06-4

amino-PEG8-t-butyl ester

Cat. No. B605473
M. Wt: 497.63
InChI Key: UMJVFHNJPJVDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino-PEG8-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Molecular Structure Analysis

The molecular formula of amino-PEG8-t-butyl ester is C23H47NO10 . It has a molecular weight of 497.6 g/mol .


Chemical Reactions Analysis

The amino group in amino-PEG8-t-butyl ester is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

Amino-PEG8-t-butyl ester has a molecular weight of 497.6 g/mol and a molecular formula of C23H47NO10 . It is a PEG derivative with a hydrophilic PEG spacer that increases its solubility in aqueous media .

Scientific Research Applications

  • Drug Delivery :

    • “Amino-PEG8-t-butyl ester” finds specific applications in the field of drug delivery . It is a derivative of polyethylene glycol (PEG), a biocompatible and hydrophilic polymer . The hydrophilic PEG spacer increases solubility in aqueous media .
    • The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
  • Bioconjugation Research :

    • “Amino-PEG8-t-butyl ester” is also used in bioconjugation research . Bioconjugation, combining biomolecules such as proteins or cells with exogenous moieties, leads to enhanced therapeutic efficacy and a wider range of functions .
    • The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
  • Drug Delivery :

    • “Amino-PEG8-t-butyl ester” is a derivative of polyethylene glycol (PEG), a biocompatible and hydrophilic polymer . The hydrophilic PEG spacer increases solubility in aqueous media .
    • The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
  • Bioconjugation Research :

    • Bioconjugation, combining biomolecules such as proteins or cells with exogenous moieties, leads to enhanced therapeutic efficacy and a wider range of functions .
    • The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
  • Drug Delivery :

    • “Amino-PEG8-t-butyl ester” is a derivative of polyethylene glycol (PEG), a biocompatible and hydrophilic polymer . The hydrophilic PEG spacer increases solubility in aqueous media .
    • The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
  • Bioconjugation Research :

    • Bioconjugation, combining biomolecules such as proteins or cells with exogenous moieties, leads to enhanced therapeutic efficacy and a wider range of functions .
    • The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H47NO10/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h4-21,24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJVFHNJPJVDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H47NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

amino-PEG8-t-butyl ester

CAS RN

756526-06-4
Record name 1-Amino-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid t-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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